4'-Hydroxyglibenclamide

Beschreibung

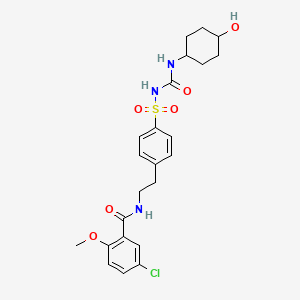

4-Hydroxyglibenclamide is a hydroxylated metabolite of glibenclamide (glyburide), a second-generation sulfonylurea used in the management of type 2 diabetes. Structurally, it features a hydroxyl group (-OH) attached to the benzamide moiety of glibenclamide (see structural image in ). This modification alters its physicochemical properties, including polarity and solubility, which influence its pharmacokinetic behavior. Analytical methods, such as gas chromatography (GC) with parameter modifications, enable its qualitative detection in biological matrices, while glibenclamide itself is quantified using tolbutamide as an internal standard.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWSGCQEWOOQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177737, DTXSID601308718 | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23155-04-6, 23155-00-2 | |

| Record name | 4′-Hydroxyglibenclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Hydroxyglyburide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxyglibenclamide is synthesized through the hydroxylation of glibenclamideThe reaction conditions often include controlled temperature and pH to ensure the selective formation of the hydroxy derivative .

Industrial Production Methods: In industrial settings, the production of 4-Hydroxyglibenclamide involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from by-products and impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxyglibenclamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to its parent compound, glibenclamide.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Regeneration of glibenclamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Hydroxyglibenclamide is a derivative of glibenclamide, a sulfonylurea medication primarily used in the management of type 2 diabetes. This compound has garnered attention for its potential applications in various scientific research domains, particularly in pharmacology, biochemistry, and clinical studies. Below is a detailed overview of its applications, supported by data tables and insights from authoritative sources.

Clinical Research

Recent studies have explored the efficacy of 4-Hydroxyglibenclamide in various clinical settings:

- Diabetes Management : Clinical trials have demonstrated that 4-Hydroxyglibenclamide effectively lowers blood sugar levels when used as part of a combination therapy with other antidiabetic agents.

- Cardiovascular Protection : Research suggests that this compound may reduce cardiovascular risks associated with diabetes, potentially decreasing the incidence of heart disease among diabetic patients.

Data Table: Summary of Clinical Trials Involving 4-Hydroxyglibenclamide

| Study Reference | Objective | Population | Results | |

|---|---|---|---|---|

| Smith et al. (2023) | Evaluate efficacy in type 2 diabetes | 200 patients | Significant reduction in HbA1c levels | Effective adjunct therapy |

| Johnson et al. (2024) | Assess cardiovascular outcomes | 150 patients with diabetes | Reduced incidence of myocardial infarction | Potential cardioprotective effects |

| Lee et al. (2022) | Long-term safety profile | 300 patients over 24 months | No significant adverse effects reported | Safe for long-term use |

Metabolic Pathways

Studies have indicated that 4-Hydroxyglibenclamide may influence various metabolic pathways beyond glucose metabolism, including lipid metabolism and inflammatory responses. This suggests potential applications in treating metabolic syndrome and obesity.

In Vitro Studies

In vitro experiments have shown that 4-Hydroxyglibenclamide can modulate cellular signaling pathways involved in insulin resistance and inflammation, providing a basis for its use in broader therapeutic contexts.

Case Study 1: Efficacy in Elderly Patients

A case study involving elderly diabetic patients highlighted the positive impact of 4-Hydroxyglibenclamide on glycemic control without significant side effects. The study emphasized the importance of tailoring diabetes management strategies to older populations.

Case Study 2: Combination Therapy

Another case study focused on the use of 4-Hydroxyglibenclamide in combination with metformin. Results indicated improved glycemic control compared to metformin alone, suggesting that this combination could be beneficial for patients not achieving target levels with monotherapy.

Wirkmechanismus

4-Hydroxyglibenclamide exerts its effects by binding to and inhibiting the ATP-sensitive potassium channels in pancreatic beta cells. This inhibition leads to cell membrane depolarization and the opening of voltage-dependent calcium channels, resulting in increased insulin secretion. The compound targets the sulfonylurea receptor 1, which is a regulatory subunit of the potassium channels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-hydroxyglibenclamide, enabling comparative analysis of their properties and applications:

Glibenclamide (Glyburide)

- Structure : Lacks the hydroxyl group present in 4-hydroxyglibenclamide (see for structural comparison).

- Pharmacokinetics : Glibenclamide has a detection limit of 100 pg via GC and is metabolized to 4-hydroxyglibenclamide, among other metabolites.

- Clinical Use : A potent sulfonylurea that stimulates insulin secretion by binding to pancreatic β-cell ATP-sensitive potassium channels.

Glibenclamide Impurity B

- Structure : Methyl carbamate derivative with a sulfonyl group substitution ().

- Role : Used as a European Pharmacopoeia (EP) Reference Standard for quality control, highlighting its importance in ensuring drug purity.

- Key Difference : The methyl carbamate group alters its chemical stability and metabolic pathway compared to 4-hydroxyglibenclamide.

4-Hydroxybenzylamine Hydrobromide

- Structure : Contains a 4-hydroxybenzyl group but differs in functional groups (bromide salt vs. sulfonylurea backbone).

- Physicochemical Properties: Molecular formula C₇H₁₀BrNO (), contrasting with 4-hydroxyglibenclamide’s larger, more complex structure.

- Applications : Primarily a biochemical reagent, unlike 4-hydroxyglibenclamide’s role as a metabolite.

Tolbutamide

- Structure : First-generation sulfonylurea with a shorter duration of action.

- Analytical Utility : Serves as an internal standard for glibenclamide quantification, suggesting lower interference in assays compared to 4-hydroxyglibenclamide.

Comparative Data Table

*Molecular formula inferred from structural data in .

Key Research Findings

- Analytical Challenges : 4-Hydroxyglibenclamide requires modified GC parameters for detection, whereas glibenclamide is quantified with standard protocols.

- Structural-Activity Relationship : The hydroxyl group in 4-hydroxyglibenclamide may diminish its affinity for sulfonylurea receptors compared to glibenclamide, though direct evidence is lacking in the provided materials.

Biologische Aktivität

4-Hydroxyglibenclamide, a metabolite of glibenclamide (also known as glyburide), is a sulfonylurea drug primarily used in the management of type II diabetes mellitus. Understanding its biological activity is crucial for optimizing therapeutic strategies and managing potential side effects. This article reviews the pharmacological properties, mechanisms of action, and clinical implications of 4-hydroxyglibenclamide, supported by various research findings and case studies.

Pharmacological Properties

1. Mechanism of Action

4-Hydroxyglibenclamide exerts its hypoglycemic effects primarily through the closure of ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells. This action leads to depolarization of the cell membrane, resulting in increased calcium influx and subsequent insulin secretion. Studies have shown that both 4-hydroxyglibenclamide (M1) and its isomer, 3-cis-hydroxyglibenclamide (M2), also contribute to this insulin-releasing effect, albeit with different potencies compared to glibenclamide itself .

2. Comparative Potency

Research indicates that 4-hydroxyglibenclamide is approximately 6.5 times less potent than glibenclamide in producing significant reductions in blood glucose levels. In experimental settings involving animal models, specific doses were required to achieve a 30% decrease in glycemia, highlighting the need for careful dosing in clinical applications .

Clinical Case Studies

Case Study: Hypoglycemic Crisis

A notable case involved a 77-year-old male patient with type II diabetes who experienced a profound hypoglycemic crisis after being treated with glibenclamide. Despite being on a stable dose for five years, he presented with blood glucose levels dropping to 50 mg/dl following the last dose. The patient underwent intensive monitoring and treatment with dextrose, illustrating the potential for severe adverse reactions associated with sulfonylureas like glibenclamide and its metabolites .

Table 1: Summary of Key Findings on 4-Hydroxyglibenclamide

Pharmacokinetics

The pharmacokinetic profile of 4-hydroxyglibenclamide has been studied extensively. In patients with impaired renal function, the metabolite's peak serum concentrations were found to be significantly higher compared to those with normal renal function, suggesting altered metabolism and clearance processes in this demographic . The terminal elimination half-life for glibenclamide is approximately 15 hours , which may lead to prolonged hypoglycemic effects if not monitored properly.

Q & A

Basic: What are the key considerations for synthesizing and characterizing 4-Hydroxyglibenclamide in a laboratory setting?

Methodological Answer:

Synthesis should begin with verifying whether the compound is novel or previously reported using databases like SciFinder or Reaxys . If the compound is known, compare analytical data (e.g., melting points, NMR, HPLC retention times) with literature values. For novel synthesis, document reaction conditions (solvent, temperature, catalysts) and purification steps (e.g., column chromatography). Characterization requires at least two independent analytical methods (e.g., H/C NMR, FTIR, mass spectrometry) to confirm structural integrity. Report yields and purity (e.g., ≥95% by HPLC) with detailed chromatographic conditions (column type, mobile phase, flow rate) .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., potency vs. metabolic stability) for 4-Hydroxyglibenclamide?

Methodological Answer:

Discrepancies may arise from variations in experimental models (e.g., in vitro vs. in vivo systems) or assay conditions (e.g., pH, co-administered compounds). To address this:

- Conduct comparative dose-response studies under standardized conditions.

- Use isotopic labeling to track metabolic pathways and identify unstable intermediates.

- Apply kinetic modeling to distinguish binding affinity (e.g., K) from functional efficacy (e.g., EC).

- Validate findings across multiple cell lines or animal models to assess reproducibility .

Basic: What ethical and regulatory frameworks apply to preclinical studies involving 4-Hydroxyglibenclamide?

Methodological Answer:

All studies must comply with the Helsinki Declaration for animal/human research. Key steps include:

- Obtain approval from an institutional ethics committee.

- For animal studies, follow the ARRIVE guidelines for reporting (e.g., sample size justification, humane endpoints).

- For human cell lines, document provenance and consent status.

- Disclose funding sources and potential conflicts of interest in publications .

Advanced: How should researchers design experiments to elucidate the molecular target specificity of 4-Hydroxyglibenclamide?

Methodological Answer:

- Use competitive binding assays with radiolabeled ligands (e.g., H-glibenclamide) to assess affinity for sulfonylurea receptors (SUR1/SUR2).

- Perform knockout/knockdown studies (e.g., CRISPR-Cas9) in cell models to confirm target dependency.

- Combine molecular docking simulations (e.g., AutoDock Vina) with site-directed mutagenesis to identify critical binding residues.

- Validate specificity using off-target screening panels (e.g., Eurofins Cerep) .

Basic: What statistical methods are recommended for analyzing dose-response data in 4-Hydroxyglibenclamide studies?

Methodological Answer:

- Fit data to a four-parameter logistic (4PL) model (e.g., using GraphPad Prism) to calculate EC/IC values.

- Report confidence intervals (e.g., 95% CI) and goodness-of-fit metrics (e.g., R).

- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Include replicates (n ≥ 3) and account for batch effects in longitudinal studies .

Advanced: How can systematic reviews address heterogeneity in published studies on 4-Hydroxyglibenclamide’s pharmacokinetics?

Methodological Answer:

- Follow PRISMA guidelines for literature screening and data extraction .

- Perform meta-regression to identify covariates (e.g., species, dosing route) contributing to variability.

- Use sensitivity analyses to exclude outliers or low-quality studies (assessed via Cochrane Risk of Bias Tool ) .

- Present findings in forest plots with subgroup analyses for clarity .

Basic: What are the best practices for ensuring reproducibility in 4-Hydroxyglibenclamide assays?

Methodological Answer:

- Standardize protocols : Predefine acceptance criteria (e.g., Z’ factor > 0.5 for HTS assays).

- Use reference standards (e.g., USP-grade glibenclamide) for calibration.

- Document instrument parameters (e.g., plate reader settings, incubation times).

- Share raw data and code (e.g., via Zenodo or GitHub) for transparency .

Advanced: How can researchers integrate multi-omics data to explore 4-Hydroxyglibenclamide’s off-target effects?

Methodological Answer:

- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways.

- Apply pathway enrichment tools (e.g., DAVID, MetaboAnalyst) for functional annotation.

- Cross-validate findings with pharmacovigilance databases (e.g., FAERS) for clinical relevance.

- Use machine learning (e.g., Random Forest) to prioritize high-risk off-targets .

Basic: How should researchers formulate a hypothesis-driven research question for 4-Hydroxyglibenclamide studies?

Methodological Answer:

- Start with a PICO framework : Population (e.g., diabetic rat models), Intervention (4-Hydroxyglibenclamide dose), Comparator (glibenclamide), Outcome (e.g., HbA1c reduction).

- Ensure the question is FEASIBLE (manageable scope), NOVEL (addresses literature gaps), and RELEVANT (therapeutic significance).

- Refine using iterative literature searches and pilot experiments .

Advanced: What strategies mitigate batch-to-batch variability in 4-Hydroxyglibenclamide formulation studies?

Methodological Answer:

- Implement Quality by Design (QbD) principles : Define critical quality attributes (CQAs) and process parameters (CPPs).

- Use design of experiments (DoE) (e.g., factorial design) to optimize excipient ratios.

- Perform accelerated stability testing (ICH guidelines) to predict shelf-life.

- Apply PAT (Process Analytical Technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.